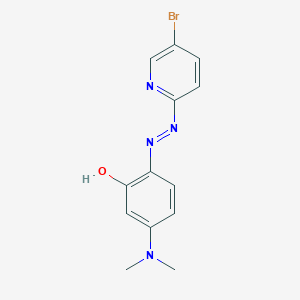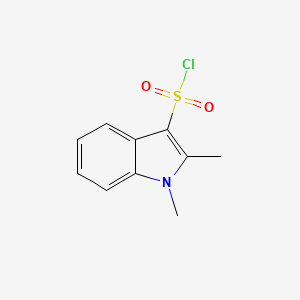
1,2-dimethyl-1H-indole-3-sulfonyl chloride
Vue d'ensemble
Description
“1,2-dimethyl-1H-indole-3-sulfonyl chloride” is a chemical compound with the CAS number 1177425-20-5 . It has a molecular weight of 243.71 .
Molecular Structure Analysis
The molecular structure of “1,2-dimethyl-1H-indole-3-sulfonyl chloride” is represented by the InChI code 1S/C10H10ClNO2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Pharmaceutical Research
1,2-Dimethyl-1H-indole-3-sulfonyl chloride serves as a key intermediate in the synthesis of various bioactive molecules. Its indole core is a prevalent motif in many pharmaceuticals due to its ability to interact with biological targets. For instance, indole derivatives have shown promise in the development of new antiviral agents, with certain compounds demonstrating inhibitory activity against influenza A and Coxsackie B4 virus .
Electrochemical Applications
The electrochemical properties of indole derivatives can be harnessed in the design of organic electronic devices. By varying the electronic properties of the substituents, researchers can modify the anodic peak potential of the electrophore, which is crucial for the development of organic semiconductors and sensors .
Agricultural Chemistry
Indole derivatives, including those related to 1,2-dimethyl-1H-indole-3-sulfonyl chloride, play a role in the synthesis of plant growth regulators. For example, indole-3-acetic acid, a plant hormone, is synthesized from tryptophan and has been linked to the indole structure .
Orientations Futures
While specific future directions for “1,2-dimethyl-1H-indole-3-sulfonyl chloride” are not mentioned, indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Therefore, the development of new synthetic methods for indoles, such as “1,2-dimethyl-1H-indole-3-sulfonyl chloride”, is of significant interest.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 1,2-dimethyl-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound likely interacts with multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that the compound likely has diverse molecular and cellular effects .
Propriétés
IUPAC Name |
1,2-dimethylindole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBNHHWNQJIKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)
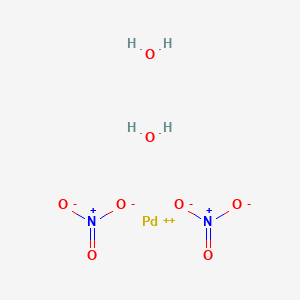

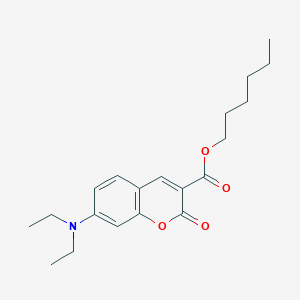

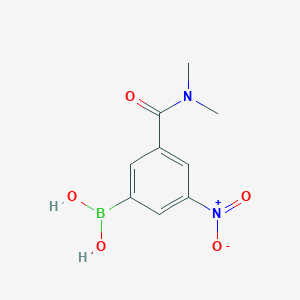
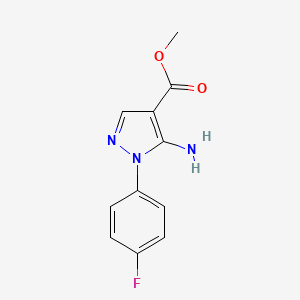
![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)
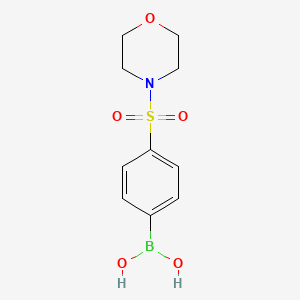

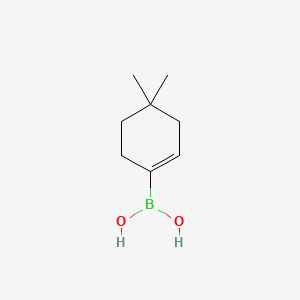
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)
